N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride
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Overview
Description
N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C11H17N3O.2HCl and a molecular weight of 280.2 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a pyridine ring connected via an ether linkage.
Preparation Methods
The synthesis of N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride involves several steps. One common method includes the reaction of 2-aminopyridine with α-bromoketones under different conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions typically involve the use of toluene, iodine (I2), and tert-butyl hydroperoxide (TBHP) for C–C bond cleavage, which is a mild and metal-free process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate specific signaling pathways involved in cellular processes such as inflammation, cell proliferation, or apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antiviral properties.
N-(pyridin-2-yl)amides: These compounds are synthesized from similar starting materials and have applications in medicinal chemistry.
3-bromoimidazo[1,2-a]pyridines: These compounds are formed under different reaction conditions and have potential therapeutic applications.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-3-[(3S)-pyrrolidin-3-yl]oxypyridin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-14(2)11-10(4-3-6-13-11)15-9-5-7-12-8-9;;/h3-4,6,9,12H,5,7-8H2,1-2H3;2*1H/t9-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLSEBXCDGLLE-WWPIYYJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)OC2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=CC=N1)O[C@H]2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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